molecular formula C25H24N4O5S B11634409 N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B11634409
M. Wt: 492.5 g/mol
InChI Key: BCEVYEHJLQGGCO-DQRAZIAOSA-N
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Description

N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a synthetic acetamide derivative featuring a thiazole-indole hybrid scaffold. Its structure includes:

  • A 4-ethoxyphenyl group linked to the acetamide nitrogen.
  • A (3Z)-configured indole-thiazole core with a 4-morpholinyl substituent on the thiazole ring.

This compound is hypothesized to exhibit biological activity related to its structural analogs, particularly in targeting enzymes like monoamine oxidases (MAOs) or kinases .

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C25H24N4O5S/c1-2-34-17-9-7-16(8-10-17)26-20(30)15-29-19-6-4-3-5-18(19)21(24(29)32)22-23(31)27-25(35-22)28-11-13-33-14-12-28/h3-10H,2,11-15H2,1H3,(H,26,30)/b22-21-

InChI Key

BCEVYEHJLQGGCO-DQRAZIAOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)N5CCOCC5)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)N5CCOCC5)C2=O

Origin of Product

United States

Biological Activity

N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and an ethoxyphenyl group, contributing to its diverse biological activities. The structural formula can be summarized as follows:

ComponentStructure
EthoxyphenylEthoxyphenyl
ThiazoleThiazole
IndoleIndole

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazolidinones have demonstrated potent activity against various bacterial strains, suggesting that the thiazole component may enhance antimicrobial efficacy .

Anticancer Properties

The indole moiety is known for its anticancer properties. Compounds containing indole structures have been shown to inhibit cancer cell proliferation in various studies. For example, certain indole derivatives have exhibited IC50 values in the low micromolar range against colon carcinoma cell lines . The specific compound under review may similarly impact cancer cell lines through apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for anti-inflammatory activity. The presence of morpholine and thiazole rings could contribute to reducing inflammatory responses by inhibiting pro-inflammatory cytokines .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors in the body that mediate inflammatory responses or cancer progression.
  • Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, which could play a role in their therapeutic effects.

Study 1: Antibacterial Activity

In a study investigating the antibacterial effects of thiazolidinone derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus . This suggests that modifications to the thiazolidinone structure can enhance antibacterial potency.

Study 2: Anticancer Efficacy

A recent investigation into indole derivatives showed that one compound had an IC50 value of 6.2 μM against HCT116 colon cancer cells . This highlights the potential for this compound to exhibit similar anticancer properties.

Comparison with Similar Compounds

Substituents on the Thiazole Ring

Compound ID Thiazole Substituent Key Differences Potential Impact
Target Compound 4-Morpholinyl Polar, oxygen-rich ring Enhances solubility; may improve target binding via H-bonding .
4-Fluorobenzyl Lipophilic, aromatic Increased metabolic stability; possible enhanced membrane permeability .
3-Propyl Alkyl chain Higher lipophilicity; may affect pharmacokinetics (e.g., longer half-life) .

Discussion :

  • Fluorine in 4-fluorobenzyl () may enhance electron-withdrawing effects, altering electronic distribution and binding affinity to hydrophobic enzyme pockets.

Aromatic Ring Modifications

Compound ID Aromatic Group Key Differences Potential Impact
Target Compound 4-Ethoxyphenyl Ethoxy (-OCH2CH3) Moderate electron-donating effect; balanced lipophilicity.
4-Methoxyphenyl Methoxy (-OCH3) Stronger electron-donating effect; slightly higher polarity .
2-Fluorophenylimino Fluoro and imino groups Introduces H-bond acceptor sites; may alter conformational flexibility .

Discussion :

  • 4-Ethoxyphenyl (target) vs. 4-methoxyphenyl (): Ethoxy’s larger size may reduce steric hindrance compared to methoxy, favoring interactions with bulkier enzyme residues.

Core Modifications

Compound ID Core Structure Key Differences Potential Impact
Target Compound Indole-thiazole Morpholinyl-thiazole Stabilizes the thiazole ring; modulates electronic effects.
Hydrazono-thiazolidine Hydrazono linker Adds H-bond donor/acceptor sites; may increase rigidity .
Thiazole-MAO inhibitors Simple thiazole MAO inhibition reported; morpholinyl may enhance selectivity .

Discussion :

Enzyme Inhibition Potential

  • MAO Inhibition : Analogs with thiazole cores (e.g., ) show MAO inhibitory activity. The target compound’s morpholinyl group may enhance binding to MAO-B due to polar interactions .
  • Kinase Targets : The indole-thiazole scaffold is common in kinase inhibitors. Substituents like 4-fluorobenzyl () could favor interactions with ATP-binding pockets.

Physicochemical Properties

  • Solubility : Morpholinyl (target) > 4-fluorobenzyl () > 3-propyl ().
  • Lipophilicity (LogP) : Predicted order: > > Target Compound.

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